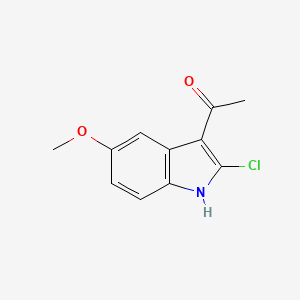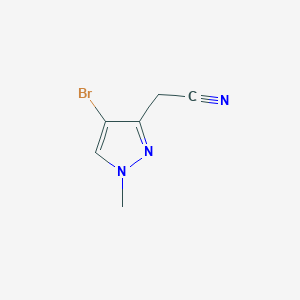
(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
概要
説明
“(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile” is a chemical compound that is used as a pharmaceutical intermediate . It is part of the pyrazole family, which is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazole derivatives, such as “this compound”, have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . The synthesis methods and synthetic analogues of pyrazole derivatives have been reported over the years .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole nucleus, which leads to diversified applications in different areas such as technology, medicine, and agriculture . The dihedral angles between the pyrazole and pyrimidine rings are 1.28 (17) and 1.56 (17)° .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 161.00 g/mol . It is a liquid with a refractive index of 1.531, a boiling point of 185-188 °C/760 mmHg, and a density of 1.558 g/mL at 25 °C .科学的研究の応用
Synthesis of Heterocyclic Compounds
One study utilized a similar pyrazole derivative as a key intermediate for synthesizing various heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds were further evaluated for their antioxidant activities, with some showing comparable effects to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antifungal Activities
Another research focus is on the synthesis of novel compounds for evaluating their antimicrobial and antifungal properties. For instance, derivatives synthesized from similar pyrazole compounds were tested against various bacterial and fungal strains, showing significant activities (Pundeer et al., 2013).
Anticancer Activity
Pyrazole derivatives, synthesized from compounds structurally related to “(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile”, have been evaluated for their cytotoxic activities against different cancer cell lines. Some compounds exhibited significant anticancer potential, highlighting the relevance of such structures in medicinal chemistry (Srour et al., 2018).
Antiviral Research
Research into the antiviral activities of pyrazole derivatives includes the synthesis and evaluation of new compounds against viruses such as herpes simplex virus type-1. Some of these derivatives showed promising results, suggesting potential applications in antiviral therapy (Tantawy et al., 2012).
Green Chemistry Applications
In the realm of green chemistry, researchers have developed catalyst-free, water-based synthetic methods for creating novel pyrazole-containing compounds. These methods emphasize environmental sustainability and efficiency (Kumaravel & Vasuki, 2009).
Safety and Hazards
“(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
The future directions for “(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile” and other pyrazole derivatives include further exploration of their synthesis methods and pharmacological properties . Given their wide range of pharmacological activities, these compounds have the potential to be developed into effective therapeutic agents for various diseases .
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Based on the broad range of activities reported for similar compounds, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Given the broad range of activities reported for similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft . The interaction between 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neural transmission .
Cellular Effects
The effects of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance neural transmission. Additionally, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile may influence other enzymes and proteins, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound may enhance neural transmission and improve cognitive function . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on other organ systems . Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant toxicity .
Metabolic Pathways
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes and metabolism .
特性
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZNKXBPWQXLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310379-44-2 | |
| Record name | 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-methylphenyl)carbamoylamino]propanoic Acid](/img/structure/B3230646.png)

![3-[(Methylcarbamoyl)amino]propanoic acid](/img/structure/B3230658.png)
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

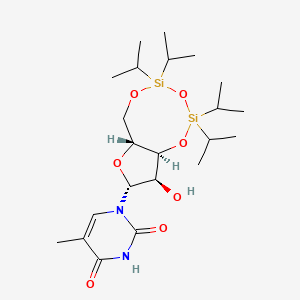
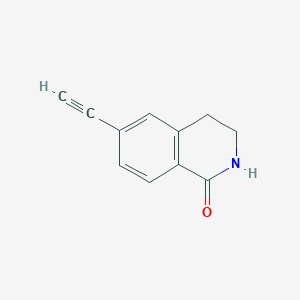
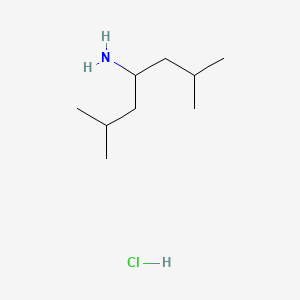
![{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B3230697.png)
